Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-
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Overview
Description
Preparation Methods
The synthesis of benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 4-aminopyridine in the presence of a base, such as triethylamine, to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- can be compared with other benzenesulfonamide derivatives, such as:
4-Amino-N-pyridin-2-yl-benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
Sulfamethoxazole: A well-known antibiotic that also contains a sulfonamide group but has different applications and mechanisms of action. The uniqueness of benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]- lies in its specific interaction with carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy.
Properties
CAS No. |
74028-13-0 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c13-18(16,17)12-3-1-11(2-4-12)15-9-10-5-7-14-8-6-10/h1-9H,(H2,13,16,17) |
InChI Key |
OEMDZKRSWOCWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=NC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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